10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid is a complex organic compound characterized by its unique molecular structure. This compound features a decanoic acid backbone with a hydroxymethyl heptan-4-yl ether substituent, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of decanoic acid with an appropriate alcohol derivative, followed by subsequent oxidation and etherification steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The ether linkage allows for nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as alkoxides and thiolates are employed under basic conditions.
Major Products
Scientific Research Applications
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid finds applications in several scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid exerts its effects involves interactions with specific molecular targets. The hydroxymethyl and ketone groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid: shares similarities with other ether-linked decanoic acid derivatives.
3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3-hydroxy-4,5-dimethoxybenzoate: is another compound with a hydroxymethyl group and ether linkage, but with different functional groups and applications.
Uniqueness
The unique combination of the hydroxymethyl heptan-4-yl ether and the decanoic acid backbone distinguishes this compound from other similar compounds
Properties
Molecular Formula |
C18H34O5 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
10-[3-(hydroxymethyl)heptan-4-yloxy]-10-oxodecanoic acid |
InChI |
InChI=1S/C18H34O5/c1-3-11-16(15(4-2)14-19)23-18(22)13-10-8-6-5-7-9-12-17(20)21/h15-16,19H,3-14H2,1-2H3,(H,20,21) |
InChI Key |
GHMXICWGJUVVOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)CO)OC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.